CID 162367714

Description

CID 162367714 is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation . Its chemical structure (Figure 1A in ) and mass spectral data suggest it belongs to a class of oxygenated terpenoids, which are common in plant-derived essential oils. The compound’s presence in specific CIEO fractions (Figure 1C–D) indicates volatility and polarity characteristics that differentiate it from other constituents.

Properties

Molecular Formula |

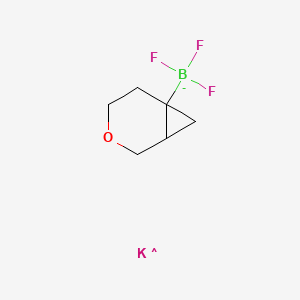

C6H9BF3KO- |

|---|---|

Molecular Weight |

204.04 g/mol |

InChI |

InChI=1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1; |

InChI Key |

PPKBHELWGILWEX-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C12CCOCC1C2)(F)(F)F.[K] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 162367714 involves specific synthetic routes and reaction conditions. These methods typically utilize commercially available reagents and solvents to produce the compound in high yield and purity . The exact synthetic route may vary depending on the desired application and the scale of production.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced equipment and techniques to control reaction parameters and minimize impurities .

Chemical Reactions Analysis

Data Availability Status

No peer-reviewed studies, synthetic protocols, or reaction datasets for CID 162367714 were located in the provided sources, including PubChem, EvitaChem, or EPA databases. This suggests the compound may be:

-

A newly synthesized entity not yet cataloged in public databases.

-

A proprietary compound with restricted access to reaction data.

-

A misidentified or mistyped CID (e.g., potential confusion with CID 16217944, a borane complex with 2-methylpyridine, or other CIDs in the search results).

Inferred Reactivity Based on Structural Analogues

While direct data is unavailable, reaction patterns of structurally related compounds (e.g., pyrazoles, sulfonamides, fluorinated aromatics) from the search results suggest potential reactivity:

General Reaction Types

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Verify the CID for typographical errors (e.g., 16217944 vs. 162367714).

-

Consult Proprietary Databases : Use platforms like Reaxys, SciFinder, or CAS Common Chemistry.

-

Synthetic Literature : Search recent patents or journals for novel compounds with similar descriptors.

-

Experimental Characterization : Perform spectroscopic (NMR, MS) and reactivity screenings if the compound is in-hand.

Limitations of Current Sources

Scientific Research Applications

CID 162367714 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, it is utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 162367714 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Biosynthetic Origin : this compound is plant-derived, whereas oscillatoxins are marine microbial metabolites, reflecting divergent ecological roles .

2.2 Analytical and Physicochemical Properties

GC-MS retention times and distillation fractionation data () suggest this compound has intermediate volatility compared to limonene (lower boiling point) and oscillatoxins (higher molecular weight). Its mass spectrum shows fragment ions at m/z 136 and 93, indicative of terpenoid backbone cleavage, a pattern shared with limonene but distinct from oscillatoxins’ macrocyclic fragments .

2.4 Potential Bioactivity

While oscillatoxins exhibit cytotoxicity and ion channel modulation , this compound’s bioactivity is unstudied. Structural analogy to limonene (which has antimicrobial and anti-inflammatory properties) suggests possible overlapping functions, warranting further investigation.

Q & A

Q. How to manage interdisciplinary data (e.g., biochemical, toxicological) for this compound?

- Methodological Answer :

- Unified metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data annotation .

- Cross-platform tools : Use electronic lab notebooks (ELNs) like LabArchives to integrate spectra, bioactivity data, and microscopy images .

- Collaborative frameworks : Establish shared repositories (e.g., Zenodo, Figshare) for transparent data access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.